2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide
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Description
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Chemical Sensing
A study by Younes et al. (2020) discussed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which include structures similar to the specified compound. These derivatives have shown potential in colorimetric sensing of fluoride anions, leveraging a deprotonation-enhanced intramolecular charge transfer mechanism. Such compounds could be instrumental in environmental monitoring and analytical chemistry for detecting fluoride levels in solutions (Younes et al., 2020).
Heterocyclic Compound Synthesis
Dyachenko and Vovk (2013) explored the reactivity of cyanoselenoacetamide, a compound with a similar functional group arrangement, in the formation of propane-bis(thioamide) and subsequently thiazoles via Hantzsch synthesis. This illustrates the role of such compounds in synthesizing new heterocyclic structures, which are valuable in pharmaceutical and agrochemical research (Dyachenko & Vovk, 2013).
Biological Activity
Research by Thabet et al. (2011) on the synthesis and evaluation of aminothiazoles, thiazolylacetonitrile, and derivatives containing a naproxenoyl moiety, similar in structure to the compound , showed potential anti-inflammatory properties. These compounds were synthesized through cyclocondensation and screened for analgesic and anti-inflammatory activities, demonstrating their significance in developing new therapeutic agents (Thabet et al., 2011).
Anticancer Evaluation
Salahuddin et al. (2014) synthesized derivatives incorporating the naphthalen-ylmethyl and naphthalen-yloxymethyl groups, evaluating their anticancer activities. These compounds, including structures akin to 2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide, showed promising results against breast cancer cell lines, highlighting their potential in cancer research (Salahuddin et al., 2014).
properties
IUPAC Name |
3-[2-[acetyl(methyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)24(2)20-22-16(12-27-20)10-15(11-21)19(26)23-18-9-5-7-14-6-3-4-8-17(14)18/h3-10,12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITWKNQKKMPTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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